![molecular formula C8H16ClNO B2465747 Piperidinoacetone hydrochloride CAS No. 92383-41-0](/img/structure/B2465747.png)
Piperidinoacetone hydrochloride
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Overview
Description
Piperidinoacetone is a compound that contains a six-membered piperidine ring and a ketone functional group . It is an important synthetic fragment for designing drugs .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others have been used .Molecular Structure Analysis
1-Piperidinoacetone contains total 25 bond(s); 10 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
- Piperidinoacetone hydrochloride is a synthetic compound with a piperidine ring. Its derivatives play a crucial role in drug design and development. Researchers explore its potential as a building block for constructing pharmaceutical agents. The compound’s structural features make it amenable to modification, allowing the creation of diverse drug candidates .
- Spiropiperidines are a class of heterocyclic compounds containing a spiro-fused piperidine ring. Piperidinoacetone hydrochloride can serve as a precursor for synthesizing spiropiperidines. These compounds exhibit interesting biological activities and have applications in drug discovery and chemical biology .
- Condensed piperidines refer to piperidine derivatives fused with other rings, such as benzene or pyridine. Researchers investigate their properties and potential therapeutic effects. Piperidinoacetone hydrochloride may participate in the synthesis of these condensed structures, expanding the diversity of bioactive compounds .
- Piperidinones are cyclic amides containing a piperidine ring. Scientists study their biological activity, including interactions with receptors, enzymes, and cellular processes. Piperidinoacetone hydrochloride derivatives could be evaluated for their pharmacological effects, potentially leading to novel drug candidates .
- MCRs allow efficient synthesis of complex molecules from simple starting materials. Piperidinoacetone hydrochloride can participate in MCRs, leading to diverse piperidine-based compounds. Researchers explore these reactions to access biologically relevant scaffolds .
- Hydrogenation and cyclization reactions are essential for constructing piperidine derivatives. Piperidinoacetone hydrochloride can undergo these transformations, yielding substituted piperidines. These reactions provide access to diverse chemical space for drug discovery .
Pharmacology and Medicinal Chemistry
Spiropiperidines and Spiro Compounds
Condensed Piperidines
Piperidinones and Their Biological Evaluation
Multicomponent Reactions (MCRs)
Hydrogenation and Cyclization Reactions
Safety and Hazards
properties
IUPAC Name |
1-piperidin-1-ylpropan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPQUIAZJFULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidinoacetone hydrochloride | |
CAS RN |
92383-41-0 |
Source
|
Record name | 1-(piperidin-1-yl)propan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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